1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is a heterocyclic compound that features a unique combination of azetidine, triazole, and aldehyde functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of azetidine derivatives with triazole precursors under controlled conditions. The aldehyde group can be introduced through selective oxidation reactions.
Industrial Production Methods: Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The triazole ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their function.
Comparison with Similar Compounds
- 1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,4-triazole-3-carbaldehyde
- 1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-5-carbaldehyde
Uniqueness: 1-(1-Cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde is unique due to the specific position of the aldehyde group on the triazole ring, which can influence its reactivity and interaction with biological targets. This positional specificity can lead to distinct biological activities and synthetic applications compared to its analogs.
Properties
IUPAC Name |
1-(1-cyclohexylazetidin-3-yl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,9,11-12H,1-5,7-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWANJFULNPSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N3C=C(N=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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